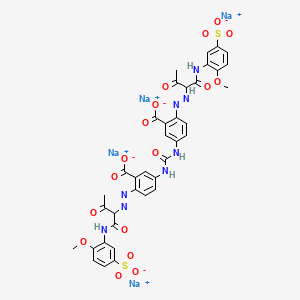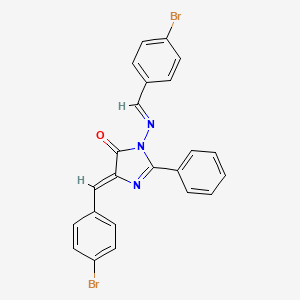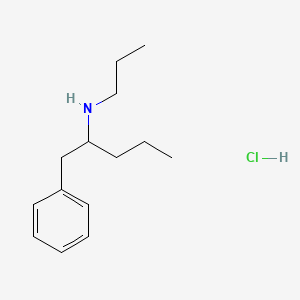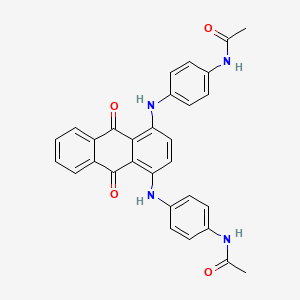
Dexlofexidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexlofexidine hydrochloride is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It is structurally similar to clonidine and is primarily used for the treatment of opioid withdrawal symptoms. This compound works by reducing the release of norepinephrine, which helps alleviate the physical symptoms associated with opioid withdrawal .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dexlofexidine hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the imidazoline ring: This is achieved by reacting 2,6-dichlorophenoxyacetaldehyde with ethylenediamine under acidic conditions.
Hydrochloride formation: The resulting imidazoline compound is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Dexlofexidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
科学的研究の応用
Dexlofexidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: Researchers use it to study the effects of alpha-2 adrenergic receptor activation on cellular processes.
Medicine: It is primarily used to manage opioid withdrawal symptoms, but it is also being investigated for potential use in treating alcohol withdrawal and other conditions.
作用機序
Dexlofexidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the body’s stress response. By reducing norepinephrine release, this compound helps alleviate the physical symptoms of opioid withdrawal, such as chills, sweating, stomach cramps, and muscle pain .
類似化合物との比較
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal management.
Methadone: An opioid agonist used for opioid withdrawal and maintenance therapy.
Buprenorphine: A partial opioid agonist used for opioid withdrawal and maintenance therapy.
Uniqueness
Dexlofexidine hydrochloride is unique in its ability to alleviate opioid withdrawal symptoms without being an opioid itself. This reduces the risk of dependency and makes it a safer option for managing withdrawal symptoms compared to opioid agonists like methadone and buprenorphine .
特性
CAS番号 |
87858-98-8 |
|---|---|
分子式 |
C11H13Cl3N2O |
分子量 |
295.6 g/mol |
IUPAC名 |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1 |
InChIキー |
DWWHMKBNNNZGHF-FJXQXJEOSA-N |
異性体SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
正規SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


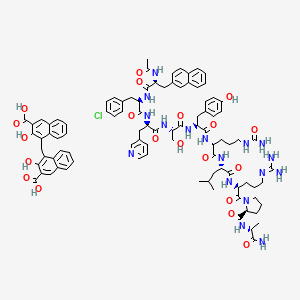

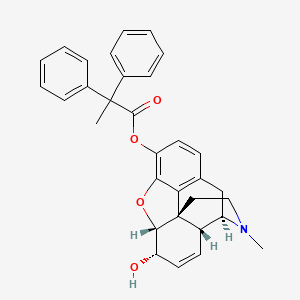
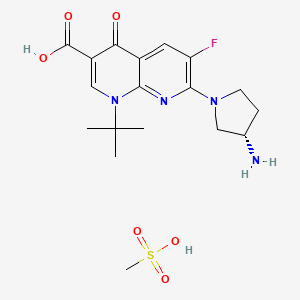
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)


